molecular formula C14H20N2O6S B3830680 2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)sulfonylcarbamate

2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)sulfonylcarbamate

Cat. No.: B3830680
M. Wt: 344.39 g/mol
InChI Key: UHHLGMORWWJDNO-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative with the molecular formula C14H20N2O4 . It has an average mass of 280.320 Da and a mono-isotopic mass of 280.142303 Da .


Synthesis Analysis

Carbamates are essential for the synthesis of peptides and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and over-alkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to an isopropoxycarbonyl group and a 4-methylphenylsulfonyl group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For example, free radical bromination of alkyl benzenes can occur at the benzylic position . Also, carbamates can undergo a variety of reactions, including hydrolysis and reactions with amines .

Future Directions

The future directions for this compound could involve its use in peptide synthesis or other organic synthesis reactions. Its utility as a protecting group could make it valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c1-10(2)22-13(17)15-8-9-21-14(18)16-23(19,20)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHLGMORWWJDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCNC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)sulfonylcarbamate
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2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)sulfonylcarbamate
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2-(propan-2-yloxycarbonylamino)ethyl N-(4-methylphenyl)sulfonylcarbamate

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